8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15368775
Molecular Formula: C25H29N5O3
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N5O3 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C25H29N5O3/c1-16-12-29(13-17(2)33-16)15-21-26-23-22(24(31)28(4)25(32)27(23)3)30(21)14-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,16-17H,12-15H2,1-4H3 |
| Standard InChI Key | OKELKRWGNXRJSN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Introduction
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of purine derivatives. It features a molecular formula of C₁₈H₃₀N₅O₃ and a molecular weight of approximately 364.5 g/mol. This compound is characterized by its purine core structure, which is common in biologically active molecules, along with a dimethylmorpholine moiety and a naphthalene group, contributing to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and characterize the final product.
Potential Applications
This compound, due to its complex structure and potential bioactivity, may have applications in various fields, particularly in medicinal chemistry and pharmacology. The presence of a morpholine group and a naphthalene moiety suggests it could be used in the development of therapeutic agents. Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume